molecular formula C8H13N3OS B8557426 2-[1,4]-Diazepan-1-yl-thiazol-4-one

2-[1,4]-Diazepan-1-yl-thiazol-4-one

Cat. No. B8557426
M. Wt: 199.28 g/mol
InChI Key: SYPJKXRBMUFUCV-UHFFFAOYSA-N
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Patent
US08399681B2

Procedure details

2-[1,4]-Diazepan-1-yl-thiazol-4-one was prepared from 2-Methylsulfanyl-thiazol-4-one and [1,4]diazepane following General Procedure E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[S:4][CH2:5][C:6](=[O:8])[N:7]=1.[NH:9]1[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>>[N:9]1([C:3]2[S:4][CH2:5][C:6](=[O:8])[N:7]=2)[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SCC(N1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCCC1)C=1SCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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